molecular formula C25H20FN3O2 B5179834 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide

3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide

Cat. No. B5179834
M. Wt: 413.4 g/mol
InChI Key: XRLWCXWTLHBDDZ-SXGWCWSVSA-N
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Description

3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) receptor. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. PPARγ is a nuclear receptor that regulates gene expression and is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain. It has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It can be used as a tool compound to study the mechanisms of inflammation, pain, and cancer. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide. One of the future directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and pain. Another future direction is the study of its pharmacokinetics and bioavailability to optimize its therapeutic efficacy. Furthermore, the study of its mechanism of action can lead to the identification of new targets for drug development.

Synthesis Methods

The synthesis of 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide has been carried out using different methods. One of the commonly used methods involves the reaction of 4-fluorophenyl hydrazine, acetophenone, and 4-methoxybenzaldehyde in the presence of acetic acid and ethanol. Another method involves the reaction of 4-fluorophenyl hydrazine, acetophenone, and 4-methoxybenzaldehyde in the presence of potassium carbonate and ethanol.

Scientific Research Applications

3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has been used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and pain.

properties

IUPAC Name

(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-31-23-14-12-21(13-15-23)27-24(30)16-9-19-17-29(22-5-3-2-4-6-22)28-25(19)18-7-10-20(26)11-8-18/h2-17H,1H3,(H,27,30)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLWCXWTLHBDDZ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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